molecular formula C17H21NO2 B4278417 N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide

N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide

Cat. No. B4278417
M. Wt: 271.35 g/mol
InChI Key: YWXREHDYSXMMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide, also known as A-836,339, is a potent and selective cannabinoid CB1 receptor antagonist. It was first synthesized in 2007 by Abbott Laboratories and has been extensively studied for its potential as a therapeutic agent in various diseases.

Mechanism of Action

N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the brain and central nervous system. CB1 receptors are involved in various physiological processes, including appetite regulation, pain perception, and addiction. N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide blocks the activity of CB1 receptors, thereby reducing the effects of endocannabinoids, which are naturally occurring compounds that activate CB1 receptors.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide has been shown to have various biochemical and physiological effects, including reducing food intake and body weight, reducing drug-seeking behavior, and reducing pain perception. It also has been shown to have effects on glucose metabolism and insulin sensitivity, suggesting its potential as a treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide is its high selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in animal studies. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide. One direction is to further investigate its potential as an anti-obesity drug, particularly in clinical trials. Another direction is to investigate its potential as an anti-addiction drug, particularly in the context of opioid addiction. Additionally, further studies are needed to elucidate its effects on glucose metabolism and insulin sensitivity, and to investigate its potential as a treatment for diabetes. Finally, more research is needed to understand the factors that influence its effects, including age, sex, and genetic background.

Scientific Research Applications

N-(2-tert-butylphenyl)-2,5-dimethyl-3-furamide has been studied extensively for its potential as a therapeutic agent in various diseases, including obesity, addiction, and pain. It has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as an anti-obesity drug. In addition, it has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as an anti-addiction drug. Furthermore, it has been shown to have analgesic effects in animal models of pain, suggesting its potential as a pain reliever.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11-10-13(12(2)20-11)16(19)18-15-9-7-6-8-14(15)17(3,4)5/h6-10H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXREHDYSXMMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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